3-Bromo-1,5-dimethyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C4H6BrN3 . It is a useful intermediate used in the preparation of substituted triazoles .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole consists of a triazole ring with bromine and methyl groups attached . The SMILES string representation of the molecule is BrC1=NN©C©=N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole are not fully detailed in the search results. It is known to be a solid .Scientific Research Applications
Antimicrobial Applications
1,2,4-Triazole derivatives are known for their broad-spectrum antimicrobial activities. 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole can be utilized in the synthesis of new antimicrobial agents. Its bromine substituent is particularly reactive, allowing for further functionalization that can lead to compounds with enhanced antibacterial and antifungal properties .
Anticancer Research
The triazole ring is a common motif in anticancer drugs due to its ability to interact with various biological targets. The bromine atom in 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole offers a point of attachment for pharmacophores, potentially leading to novel anticancer therapies. Research has shown that triazole derivatives exhibit antiproliferative activities against different cancer cell lines .
Agrochemical Development
Triazole compounds have applications in agrochemistry as well. They can be used to create fungicides, herbicides, and plant growth regulators. The structural flexibility of 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole allows for the development of agrochemicals that are more selective and environmentally friendly .
Material Chemistry
In material science, 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole can be a precursor for the synthesis of polymers and coatings with specific properties. Its ability to form stable structures makes it suitable for creating materials that require durability and chemical resistance .
Antiviral Drug Synthesis
The triazole core is present in many antiviral drugs. 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole could be used to synthesize novel compounds with potential activity against a variety of viral infections. Its structural characteristics make it a valuable scaffold for drug development in this field .
Supramolecular Chemistry
Due to its ability to form hydrogen bonds and interact with other molecules, 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole is useful in supramolecular chemistry. It can be incorporated into the design of molecular receptors, switches, and sensors .
Organic Synthesis
As a building block in organic synthesis, 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole can be used to construct more complex molecules. Its reactivity with various organic reagents opens up pathways to synthesize a wide range of organic compounds .
Fluorescent Imaging
Triazole derivatives can be functionalized to act as fluorescent probes3-Bromo-1,5-dimethyl-1H-1,2,4-triazole could be modified to create imaging agents that help in the visualization of biological processes, aiding in research and diagnostics .
Safety and Hazards
properties
IUPAC Name |
3-bromo-1,5-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGLLGYXVAOCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205188 | |
Record name | 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole | |
CAS RN |
56616-93-4 | |
Record name | 3-Bromo-1,5-dimethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56616-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3-bromo-1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,5-dimethyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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